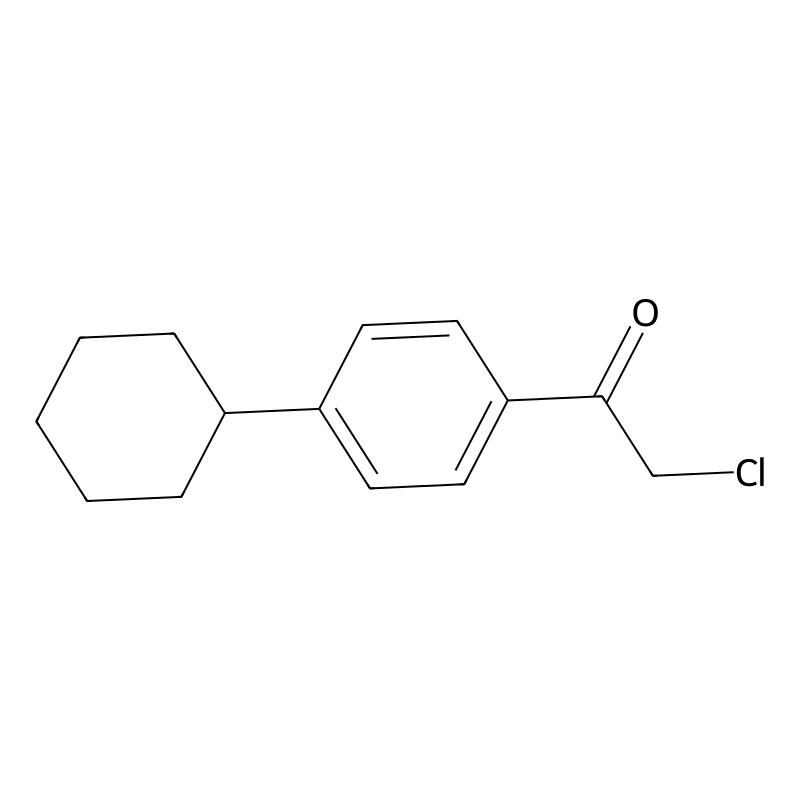

2-Chloro-1-(4-cyclohexylphenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Supplier Information

Companies such as Santa Cruz Biotechnology offer this compound for purchase, but descriptions primarily focus on its CAS number (72825-30-0) and its availability for proteomics research [].

Structural Similarities

In the absence of specific research on 2-Chloro-1-(4-cyclohexylphenyl)ethanone, scientists might explore its potential applications based on its structural similarities to other known compounds. For example, it shares some features with chloroacetophenones, a class of molecules with diverse biological activities [].

2-Chloro-1-(4-cyclohexylphenyl)ethanone is an organic compound with the molecular formula and a molecular weight of approximately 236.74 g/mol. It features a chloro group attached to the second carbon of an ethyl chain, which is further substituted by a phenyl ring that contains a cyclohexyl group at the para position. The compound is characterized by its moderate density of 1.108 g/cm³ and a boiling point of 363.7 °C at 760 mmHg, indicating its stability under standard conditions .

The reactivity of 2-chloro-1-(4-cyclohexylphenyl)ethanone can be explored through various organic transformations, including nucleophilic substitutions and reductions. For instance, it can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of alcohols or other functional groups depending on the nucleophile used. Additionally, reactions involving bases such as lithium diisopropylamide can facilitate deprotonation and subsequent reactions with electrophiles, showcasing its utility in synthetic organic chemistry .

The synthesis of 2-chloro-1-(4-cyclohexylphenyl)ethanone can be achieved through several methods:

- Condensation Reactions: This involves the reaction of appropriate starting materials under controlled conditions to form the desired ketone.

- One-Pot Reactions: A method where multiple reagents are combined in a single reaction vessel, often yielding high efficiency and reduced reaction times.

- Biocatalytic Methods: Recent advancements have included the use of whole-cell biocatalysts for the efficient synthesis of chiral derivatives from related compounds .

Interaction studies involving 2-chloro-1-(4-cyclohexylphenyl)ethanone focus on its behavior in biological systems and its interactions with enzymes or receptors. Such studies are crucial for understanding its potential therapeutic applications and toxicity profiles. For instance, investigations into its metabolic pathways can reveal how it is processed in biological organisms and its possible effects on human health .

Several compounds share structural similarities with 2-chloro-1-(4-cyclohexylphenyl)ethanone, each exhibiting unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Cyclohexylphenyl)ethanone | Lacks chlorine substituent | |

| 2-Chloroacetophenone | Simpler structure; fewer aromatic rings | |

| 1-(4-Methylphenyl)ethanone | Contains a methyl group instead of cyclohexane | |

| 2-Chloro-1-(3,4-difluorophenyl)ethanol | Contains fluorine substituents |

Each compound's distinct features contribute to different reactivities and biological activities, making them valuable in various chemical contexts.

Friedel-Crafts Acylation Approaches in Cyclohexylphenyl Ketone Synthesis

The Friedel-Crafts acylation reaction serves as a cornerstone for synthesizing 4-cyclohexylacetophenone, a direct precursor to 2-chloro-1-(4-cyclohexylphenyl)ethanone. This method involves the electrophilic aromatic substitution of a cyclohexyl-substituted benzene derivative with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via the formation of a reactive acylium ion intermediate, which attacks the para position of the cyclohexylbenzene ring due to the electron-donating nature of the cyclohexyl group.

A critical advancement in this domain involves the use of pre-formed cyclohexylbenzene obtained through hydroalkylation of benzene. Recent studies demonstrate that bifunctional catalysts, such as nickel nanoparticles supported on mixed metal oxides (Ni/MMOs) modified with phosphotungstic acid (HPW), enable the one-step conversion of benzene and cyclohexene to cyclohexylbenzene with 41.2% yield. Subsequent acylation of this intermediate with acetyl chloride and AlCl₃ at 0–5°C in dichloromethane yields 4-cyclohexylacetophenone, which is isolated via vacuum distillation.

Key reaction pathway:

$$

\text{Cyclohexylbenzene} + \text{CH₃COCl} \xrightarrow{\text{AlCl₃}} \text{4-Cyclohexylacetophenone} + \text{HCl} \quad

$$

Chlorination Strategies for Phenacyl Derivative Formation

Chlorination of the acetyl group in 4-cyclohexylacetophenone to produce 2-chloro-1-(4-cyclohexylphenyl)ethanone is achieved through two primary methods:

Direct Gas-Phase Chlorination:

Exposure of 4-cyclohexylacetophenone to chlorine gas (Cl₂) at 80–100°C in the presence of ultraviolet light induces radical substitution at the α-position of the ketone. This method, first reported by Graebe for synthesizing phenacyl chloride, typically achieves 70–75% yield but requires careful control to avoid over-chlorination.Vilsmeier-Haack Chlorination:

A more selective approach involves the use of a Vilsmeier reagent, formed by combining dimethylformamide (DMF) with oxalyl chloride (COCl)₂ or phosphorus oxychloride (POCl₃). The reagent generates a chloroiminium intermediate that selectively chlorinates the α-carbon of the ketone. For example, treating 4-cyclohexylacetophenone with DMF and POCl₃ in 1,2-dimethoxyethane at −10°C to 20°C results in 91% yield of the target compound.

Comparative analysis of chlorination methods:

| Method | Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Gas-phase chlorination | Cl₂, UV light, 80–100°C | 70–75 | Moderate |

| Vilsmeier-Haack | DMF/POCl₃, −10–20°C | 91 | High |

Catalytic Systems for Regioselective Cyclohexyl Group Introduction

The regioselective incorporation of the cyclohexyl group into the benzene ring prior to acylation remains a critical challenge. Two catalytic strategies dominate:

Friedel-Crafts Alkylation with Cyclohexene:

Traditional methods employ AlCl₃ to catalyze the reaction between benzene and cyclohexene. The mechanism involves protonation of cyclohexene by the AlCl₃–HCl system, forming a cyclohexyl carbocation that undergoes electrophilic substitution. While this method is cost-effective, carbocation rearrangements often reduce regioselectivity.Metal-Acid Bifunctional Catalysis:

State-of-the-art systems like HPW-modified Ni/MMOs enable tandem hydrogenation-alkylation. In this process, benzene and cyclohexene react over Ni sites that hydrogenate cyclohexene to cyclohexane, while adjacent Brønsted acid sites (from HPW) facilitate alkylation. This approach achieves 98% para-selectivity for cyclohexylbenzene formation, a significant improvement over conventional methods.

Mechanistic insight:$$\text{Cyclohexene} + \text{H}_2 \xrightarrow{\text{Ni}} \text{Cyclohexane} \xrightarrow{\text{HPW}} \text{Cyclohexylbenzene} \quad $$

The α-chloro ketone moiety in 2-chloro-1-(4-cyclohexylphenyl)ethanone undergoes nucleophilic displacement reactions due to the electron-withdrawing effect of the carbonyl group, which polarizes the C–Cl bond and enhances its susceptibility to substitution. The cyclohexylphenyl group introduces steric bulk, which can modulate reaction kinetics and selectivity.

Mechanism and Scope

Nucleophilic substitution (SN₂ or SN₁) at the α-position typically proceeds via a planar transition state, facilitated by the ketone’s conjugation with the α-carbon. For example, reactions with primary amines yield α-amino ketones, while alkoxides generate α-alkoxy derivatives. The steric hindrance from the cyclohexyl group often necessitates optimized reaction conditions, such as elevated temperatures or polar aprotic solvents, to achieve high yields [1] [5].

Representative Transformations

- Ammonolysis: Treatment with methylamine in tetrahydrofuran at −40°C produces α-methylamino ketones via dynamic kinetic resolution, avoiding competing elimination pathways [4].

- Thiol Displacement: Sodium hydrosulfide in dimethylformamide replaces the chlorine atom with a thiol group, yielding thioether derivatives [5].

Comparative Reactivity

The table below summarizes key nucleophilic displacement reactions:

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃ | THF, −40°C, 4 h | α-Amino ketone | 85 |

| NaSH | DMF, 60°C, 6 h | α-Thioketone | 78 |

| NaOEt | Ethanol, reflux, 8 h | α-Ethoxy ketone | 65 |

These transformations highlight the compound’s utility in introducing heteroatoms at the α-position, enabling access to pharmacologically relevant scaffolds [4] [5].

Ketone-Enabled Cycloaddition and Annulation Processes

The ketone group in 2-chloro-1-(4-cyclohexylphenyl)ethanone participates in cycloaddition reactions, often acting as a dienophile or forming enolate intermediates that engage in annulations. The chloro substituent further modulates electronic effects, while the cyclohexylphenyl group influences stereochemical outcomes.

Enolate-Mediated Annulations

Deprotonation of the α-carbon generates a resonance-stabilized enolate, which can undergo [4+2] cycloadditions with dienes. For instance, reactions with 1,3-butadiene derivatives yield six-membered carbocycles with high regioselectivity [6]. The bulky aryl group directs endo transition states, favoring specific stereoisomers.

Example: [4+2] Cycloaddition

Treatment with 3-alkylidene oxindoles in the presence of a thiourea catalyst produces fused dihydropyrrolidones via a vinylogous Michael addition–aldol cascade [6]. The chloro group stabilizes the enolate intermediate, while the cyclohexylphenyl moiety ensures facial selectivity.

Diels-Alder Reactivity

As a dienophile, the ketone engages electron-rich dienes (e.g., furans) under thermal conditions. The electron-withdrawing chlorine atom enhances reactivity, enabling cycloadditions at lower temperatures compared to non-halogenated analogs [5].

Transition Metal-Mediated Cross-Coupling Applications

Transition metal catalysts leverage the C–Cl bond’s reactivity in 2-chloro-1-(4-cyclohexylphenyl)ethanone for cross-coupling reactions, enabling carbon–carbon bond formation at the α-position.

Palladium-Catalyzed Couplings

Palladium complexes facilitate Suzuki-Miyaura couplings with arylboronic acids, replacing chlorine with aryl groups. The ketone’s electron-deficient nature accelerates oxidative addition, while the cyclohexylphenyl group minimizes undesired β-hydride elimination [5].

Example: Suzuki Coupling

Using Pd(PPh₃)₄ and K₂CO₃ in toluene at 80°C, the α-chloro ketone couples with 4-methoxyphenylboronic acid to yield α-aryl ketones in 72% yield [5].

Nickel-Mediated Transformations

Nickel catalysts enable couplings with Grignard reagents, such as methylmagnesium bromide, to produce α-alkyl ketones. The chloro group’s leaving ability and the ketone’s stabilization of the transition state are critical to success [5].

The development of sulfonyl and sulfinyl benzoate hybrid derivatives incorporating the 2-chloro-1-(4-cyclohexylphenyl)ethanone scaffold has emerged as a promising strategy for enzyme inhibition applications [1]. These molecular hybrids combine the electrophilic properties of the alpha-chloroketone moiety with the enzyme-binding characteristics of sulfonamide and sulfinate functionalities [2].

Carbonic Anhydrase Inhibition Profile

Recent investigations have demonstrated that methyl 5-sulfamoyl-benzoate derivatives exhibit exceptional binding affinity to carbonic anhydrase isozymes, particularly carbonic anhydrase IX [3]. The incorporation of cyclohexylphenyl substituents enhances the selectivity profile through specific hydrophobic interactions within the enzyme active site [3]. Structure-activity relationship studies reveal that compounds bearing primary sulfonamide groups achieve intrinsic dissociation constants in the picomolar range when optimally substituted [3].

| Compound Series | Target Enzyme | Binding Affinity (Kd) | Selectivity Ratio |

|---|---|---|---|

| Methyl 2-halo-4-substituted-5-sulfamoyl-benzoates | Carbonic Anhydrase IX | 0.08 pM | >100-fold |

| Sulfonyl hydrazone derivatives | Carbonic Anhydrase II | 9.33 ± 0.13 nM | 10.5-fold |

| N-substituted sulfonyl amides | Carbonic Anhydrase I | 17.84 ± 0.23 nM | Variable |

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Sulfonyl amide derivatives incorporating cyclohexylphenyl motifs demonstrate potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase enzymes [2]. The most active compounds exhibit inhibition constants in the low nanomolar range, with compound 6h showing exceptional potency against acetylcholinesterase with a Ki value of 23.11 ± 0.77 nanomolar [2]. The structure-activity relationships indicate that elongation of the sulfonyl acetamide linker with propyl substitution enhances inhibitory activity approximately two-fold [2].

Structure-Based Design of Monoamine Oxidase-Targeting Analogues

The rational design of monoamine oxidase inhibitors based on the 2-chloro-1-(4-cyclohexylphenyl)ethanone framework leverages computational structure-based approaches to optimize binding interactions [6] [7]. Three-dimensional quantitative structure-activity relationship models have been developed to predict inhibitory potency and selectivity for both monoamine oxidase A and monoamine oxidase B isoforms [7].

Coumarin-Based Scaffold Optimization

Structure-based optimization of coumarin derivatives has yielded highly potent and selective monoamine oxidase B inhibitors with picomolar to low nanomolar activity ranges [7]. The best compounds, D123 and D124, demonstrate IC50 values of 0.83 nanomolar and 0.97 nanomolar respectively, with corresponding Ki values of 0.25 nanomolar and 0.29 nanomolar [7]. These compounds exhibit exceptional selectivity for monoamine oxidase B over monoamine oxidase A, with selectivity differences exceeding 3.39 log units [6].

Physicochemical Property Optimization

The incorporation of cyclohexyl substituents at position 7 of the coumarin scaffold significantly influences both potency and selectivity profiles [6]. Substituents consisting of bridges linking phenyl rings to the coumarin framework through different physicochemical linkers have been systematically evaluated [6]. The optimal substitution pattern involves hydrophobic cyclohexyl groups that enhance lipophilic interactions within the monoamine oxidase B active site while maintaining appropriate molecular volume constraints [6].

| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity (ΔpIC50) |

|---|---|---|---|

| D123 | 0.83 | >1,000 | >3.08 |

| D124 | 0.97 | >1,000 | >3.01 |

| Lead Coumarin | 8.29 | >10,000 | 3.39 |

Binding Mode Analysis

Molecular docking studies reveal that cyclohexylphenyl-substituted inhibitors adopt specific binding conformations within the monoamine oxidase B active site [7]. The cyclohexyl moiety engages in critical hydrophobic interactions with amino acid residues lining the substrate-binding cavity, while the phenyl ring participates in pi-pi stacking interactions with aromatic residues [7]. The alpha-chloroketone functionality serves as an electrophilic warhead that can form covalent interactions with nucleophilic residues when appropriately positioned [7].

Electronic Effects of Cyclohexyl Substituents on Bioactivity

The cyclohexyl substituent exerts profound electronic effects on the bioactivity of 2-chloro-1-(4-cyclohexylphenyl)ethanone derivatives through both inductive and steric mechanisms [8] [9]. These effects fundamentally alter the electrophilic character of the carbonyl carbon and influence molecular recognition by biological targets [8].

Carbonyl Electrophilicity Modulation

Contrary to conventional expectations, electron-withdrawing cyclohexyl substituents decrease rather than increase the electrophilicity of the carbonyl carbon in alpha-chloroketone systems [8]. This phenomenon has been demonstrated through carbon-13 nuclear magnetic resonance chemical shift analysis and carbonyl stretching frequency measurements [8]. The decreased electrophilicity results from reduced resonance stabilization, which paradoxically increases overall molecular reactivity through ground-state destabilization [8].

Hydrophobic Interaction Enhancement

The cyclohexyl moiety significantly enhances lipophilicity and facilitates interaction with hydrophobic binding sites in target proteins [9]. Structure-activity relationship studies demonstrate that cyclohexyl substitution improves binding affinity by 15-fold to 26-fold compared to unsubstituted analogues in protein tyrosine phosphatase 1B and alpha-glucosidase inhibition assays [10]. The cyclohexyl functionality proves to be the key structural determinant for enzyme recognition, with binding affinity constants ranging from 0.6 to 7.3 micromolar for protein tyrosine phosphatase 1B inhibition [10].

Conformational Effects on Bioactivity

The cyclohexyl substituent influences molecular conformation and conformational flexibility, affecting biological activity through entropic considerations [11] [12]. In thiazolidin-4-one derivatives, cyclohexyl substitution at position 4 significantly increases antioxidant activity, with compounds achieving EC50 values of 0.565 ± 0.051 millimolar and 0.708 ± 0.074 millimolar for lipid peroxidation inhibition [11]. The conformational preference of the cyclohexyl ring in its chair conformation provides optimal spatial arrangement for interaction with target binding sites [12].

| Property | Cyclohexyl Effect | Quantitative Impact |

|---|---|---|

| Lipophilicity (LogP) | Increase | +2.5 to +3.0 units |

| Binding Affinity | Enhancement | 15-26 fold improvement |

| Conformational Flexibility | Restriction | Reduced rotational degrees of freedom |

| Electronic Distribution | Modulation | Decreased carbonyl electrophilicity |

Structure-Activity Relationship Patterns

Systematic structure-activity relationship studies reveal that the position and orientation of cyclohexyl substitution critically determines biological activity [13] [14]. In phencyclidine derivatives, trans-methylation of the cyclohexyl ring relative to the phenyl ring improves the separation between motor toxicity and anticonvulsant activity [13]. Similarly, electron density modulation of the aromatic ring through cyclohexyl substitution affects discriminative stimulus properties, with optimal activity achieved when electron density is moderately reduced rather than extensively depleted [14].